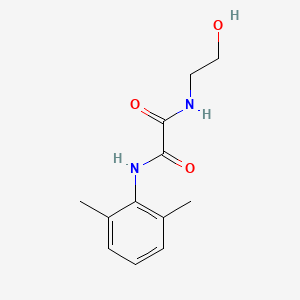![molecular formula C25H18ClN3O2 B15019654 4-chloro-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15019654.png)
4-chloro-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated benzamide group, a naphthylidene moiety, and a hydrazinecarbonyl linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzohydrazide and naphthaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylidene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
- 4-chloro-N-(3-{N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
Uniqueness
4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE stands out due to its naphthylidene moiety, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C25H18ClN3O2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C25H18ClN3O2/c26-21-13-11-18(12-14-21)24(30)28-22-9-4-7-19(15-22)25(31)29-27-16-20-8-3-6-17-5-1-2-10-23(17)20/h1-16H,(H,28,30)(H,29,31)/b27-16+ |
InChI Key |
IBWKRJAZBFPCEU-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15019572.png)
![Methyl 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetate](/img/structure/B15019575.png)
![2-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15019576.png)
![2-[(E)-(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15019608.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methoxybenzoate](/img/structure/B15019609.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15019613.png)
![3-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15019621.png)
![7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15019624.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B15019625.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019631.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019634.png)
![1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate](/img/structure/B15019636.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15019643.png)

